

Unveiling the Kinase Selectivity of Scio-323: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Scio-323

Cat. No.: B15575165

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of the kinase inhibitor **Scio-323**, believed to be the research compound SCIO-120, against other inhibitors targeting the Transforming Growth Factor-beta (TGF- β) signaling pathway. By examining its cross-reactivity with a panel of kinases, we offer insights into its selectivity and potential off-target effects.

This comparison includes quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to provide a comprehensive resource for evaluating **Scio-323**'s performance relative to other kinase inhibitors, namely Galunisertib and Vactosertib.

Kinase Inhibition Profile: A Comparative Overview

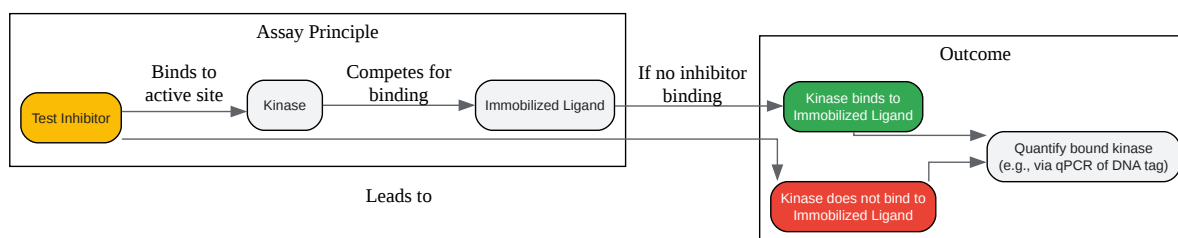
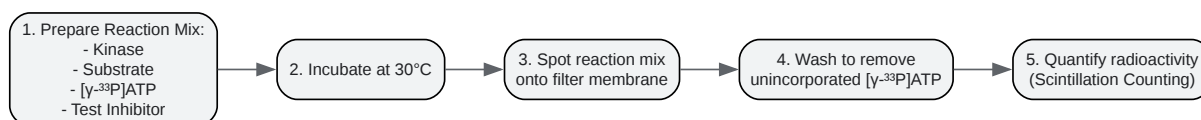
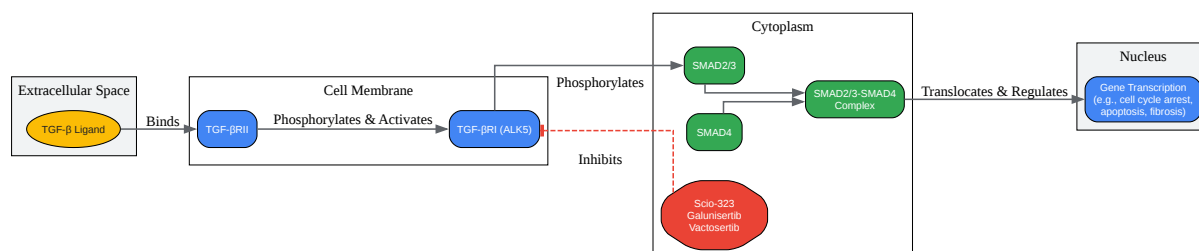
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The following table summarizes the inhibitory activity (IC₅₀) of **Scio-323** (SCIO-120) and two other clinical-stage TGF- β receptor 1 (TGF β R1) inhibitors, Galunisertib and Vactosertib, against their primary targets and a selection of other kinases. Lower IC₅₀ values indicate higher potency.

Kinase Target	Scio-323 (SCIO-120) IC50 (nM)	Galunisertib IC50 (nM)	Vactosertib IC50 (nM)
Primary Targets			
TGFβR1 (ALK5)	37[1]	56	12.9
ALK4 (ACVR1B)	34[1]	77.7	17.3
JNK3	10[1]	-	-
Flt1 (VEGFR1)	29[1]	-	-
Selected Off-Targets			
ALK2 (ACVR1)	-	-	17.3
TGFβR2	-	>10,000	-
MINK1	-	190	-
p38α	-	>10,000	-
CDK2	-	>10,000	-
ERK2	-	>10,000	-

Data for Galunisertib is from KINOMEScan™ data, presented as IC50 values. A comprehensive kinome scan for **Scio-323** and Vactosertib is not publicly available. The presented data for these compounds is from targeted biochemical assays.

The TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The diagram below illustrates the canonical TGF-β signaling cascade, which is the primary target of **Scio-323**, Galunisertib, and Vactosertib. These inhibitors act by competing with ATP for the kinase domain of the TGF-β type I receptor (TGFβR1 or ALK5), thereby blocking the downstream phosphorylation of SMAD proteins and subsequent gene transcription.



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References

- 1. Inhibitors of TGF β R1/ALK4/JNK3/Flt1 Kinases in Cynomolgus Macaques Lead to the Rapid Induction of Renal Epithelial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity of Scio-323: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575165#cross-reactivity-of-scio-323-with-other-kinases]

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